2-phenyl-N-(p-tolyl)-2H-tetrazole-5-carboxamide
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Overview
Description
2-phenyl-N-(p-tolyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(p-tolyl)-2H-tetrazole-5-carboxamide typically involves the condensation of a carboxylic acid with an amine in the presence of a catalyst. One common method is the use of titanium tetrachloride (TiCl4) in pyridine at elevated temperatures (around 85°C). This reaction yields the amide product with high purity and moderate to excellent yields . Another approach involves the use of molecular iodine as a catalyst in multicomponent reactions, which is an eco-friendly method that reduces the need for isolation of intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(p-tolyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce the tetrazole ring or other functional groups.
Substitution: The tetrazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-phenyl-N-(p-tolyl)-2H-tetrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(p-tolyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of biological molecules, allowing it to bind to active sites and inhibit enzymatic activity. This interaction can disrupt cellular processes and lead to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiadiazole Derivatives: These compounds also contain a five-membered ring with nitrogen and sulfur atoms and have shown significant biological activity.
Quinazoline Derivatives: Known for their anticancer properties, these compounds share structural similarities with tetrazoles and are used in similar applications.
Uniqueness
2-phenyl-N-(p-tolyl)-2H-tetrazole-5-carboxamide is unique due to its tetrazole ring, which provides stability and versatility in chemical reactions. Its ability to interact with a wide range of biological targets makes it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-phenyltetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c1-11-7-9-12(10-8-11)16-15(21)14-17-19-20(18-14)13-5-3-2-4-6-13/h2-10H,1H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYYTAHYSKMOPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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